molecular formula C11H13ClFNO2S B14907991 3-chloro-N-cyclopentyl-4-fluorobenzenesulfonamide

3-chloro-N-cyclopentyl-4-fluorobenzenesulfonamide

Cat. No.: B14907991
M. Wt: 277.74 g/mol
InChI Key: FNZDJXSSDWOIEE-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopentyl-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C11H13ClFNO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopentyl-4-fluorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoronitrobenzene and cyclopentylamine.

    Nucleophilic Substitution: The nitro group in 3-chloro-4-fluoronitrobenzene is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonamide Formation: The resulting amine reacts with chlorosulfonic acid to form the sulfonamide group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopentyl-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring is functionalized.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

3-chloro-N-cyclopentyl-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies to understand the interactions between sulfonamide compounds and biological systems.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopentyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The compound’s fluorine and chlorine atoms can also participate in halogen bonding, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorobenzenesulfonamide
  • **N-cyclopent

Properties

Molecular Formula

C11H13ClFNO2S

Molecular Weight

277.74 g/mol

IUPAC Name

3-chloro-N-cyclopentyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C11H13ClFNO2S/c12-10-7-9(5-6-11(10)13)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4H2

InChI Key

FNZDJXSSDWOIEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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